2-(butylsulfanyl)-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
The compound 2-(butylsulfanyl)-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a pyrimidoindole derivative characterized by:
- A butylsulfanyl group at position 2.
- A prop-2-en-1-yl (allyl) group at position 3.
- A fused pyrimido[5,4-b]indole core with a ketone at position 4.
Properties
IUPAC Name |
2-butylsulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-3-5-11-22-17-19-14-12-8-6-7-9-13(12)18-15(14)16(21)20(17)10-4-2/h4,6-9,18H,2-3,5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZNDIIZHDMWPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(=O)N1CC=C)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(butylsulfanyl)-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves multiple steps, typically starting with the preparation of the indole nucleus. The synthetic route may include the following steps:
Formation of the Indole Nucleus: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Pyrimido Group: This step involves the cyclization of the indole derivative with appropriate reagents to form the pyrimido[5,4-b]indole structure.
Chemical Reactions Analysis
2-(butylsulfanyl)-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides to introduce different substituents on the indole or pyrimido rings.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(butylsulfanyl)-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its structural similarity to other bioactive indole derivatives.
Mechanism of Action
The mechanism of action of 2-(butylsulfanyl)-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Structural Variations in Pyrimido[5,4-b]indol-4-one Derivatives
The pyrimido[5,4-b]indol-4-one scaffold is highly modular, with substitutions at positions 2 and 3 significantly influencing properties. Key analogs include:
Table 1: Substituent Variations and Molecular Properties
*logP values estimated using fragment-based methods.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
The compound 2-(butylsulfanyl)-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is an indole derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-(butylsulfanyl)-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is with a molecular weight of approximately 363.4759 g/mol. The structure includes a pyrimido[5,4-b]indole core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N3OS |
| Molecular Weight | 363.4759 g/mol |
| IUPAC Name | 2-(butylsulfanyl)-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one |
| CAS Number | Not available |
Anticancer Properties
Research indicates that compounds with indole structures often exhibit anticancer properties. The compound has been studied for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study: In Vitro Anticancer Activity
A study conducted on human breast cancer cell lines demonstrated that 2-(butylsulfanyl)-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one significantly reduced cell viability at concentrations above 10 µM. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Antiviral Activity
The compound has also been evaluated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication in vitro, potentially making it a candidate for further development as an antiviral agent.
Research Findings on Antiviral Effects
In a controlled experiment against the influenza virus, the compound exhibited a dose-dependent reduction in viral titers. The mechanism appears to involve interference with viral entry or replication within host cells.
Anti-inflammatory Effects
Indole derivatives are often associated with anti-inflammatory activities. The compound has shown promise in reducing inflammatory markers in various models of inflammation.
Experimental Evidence
In animal models of induced inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest a potential role for this compound in managing inflammatory diseases.
The biological activity of 2-(butylsulfanyl)-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is believed to be mediated through its interaction with specific molecular targets.
Proposed Mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Viral Replication Inhibition : Disruption of viral life cycles by targeting viral proteins or host cell pathways.
- Cytokine Modulation : Alteration of cytokine production to reduce inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
